molecular formula C13H9N5O5S B7543962 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide

Cat. No. B7543962
M. Wt: 347.31 g/mol
InChI Key: OZOAFPNIRAQBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide, also known as IMD0354, is a small molecule inhibitor that has been widely used in scientific research to study the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of many physiological processes, including inflammation, immunity, and cell survival. IMD0354 has been shown to selectively inhibit the activity of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway.

Mechanism of Action

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide selectively inhibits the activity of the IKK complex, which is a key regulator of the NF-κB pathway. The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate gene transcription. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide binds to the NEMO-binding domain of the IKK complex, preventing its activation and subsequent phosphorylation of IκBα.
Biochemical and Physiological Effects:
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, including cancer cells, immune cells, and endothelial cells. It has also been shown to reduce inflammation and tumor growth in animal models of cancer and autoimmune diseases. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has several advantages for lab experiments, including its high selectivity for the IKK complex, its ability to inhibit NF-κB activation in various cell types, and its low toxicity. However, N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide also has some limitations, including its relatively low potency compared to other IKK inhibitors, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

There are several future directions for research on N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide and the NF-κB pathway. One area of interest is the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and osteoarthritis. Another area of interest is the development of more potent and selective IKK inhibitors for therapeutic use. Finally, the use of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide in combination with other drugs or therapies for cancer and autoimmune diseases is an area of active research.

Synthesis Methods

The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide involves several steps, including the preparation of the imidazothiazole intermediate, the nitration of the benzene ring, and the coupling of the two intermediates. The final product is obtained by recrystallization from a suitable solvent. The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has been described in detail in several scientific publications, and the compound is commercially available from several vendors.

Scientific Research Applications

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has been extensively used in scientific research to study the NF-κB pathway and its role in various physiological processes. It has been shown to inhibit the activation of NF-κB induced by various stimuli, including cytokines, bacterial lipopolysaccharides, and viral infections. N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has also been used to study the role of NF-κB in cancer, inflammation, and autoimmune diseases.

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5S/c19-12(14-6-9-7-16-1-2-24-13(16)15-9)8-3-10(17(20)21)5-11(4-8)18(22)23/h1-5,7H,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOAFPNIRAQBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.